Dichlororuthenium;1,3,5-trimethylbenzene
Description
The exact mass of the compound Dichloro(mesitylene)ruthenium(II) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichlororuthenium;1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlororuthenium;1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52462-31-4 |
|---|---|
Molecular Formula |
C18H24Cl4Ru2 |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
bis(dichlororuthenium);bis(1,3,5-trimethylbenzene) |
InChI |
InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
BURZEBAWJUANFF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Properties of Ruthenium Mesitylene vs. p-Cymene Ligands
Content Type: Technical Guide / Whitepaper Audience: Organometallic Chemists, Catalysis Researchers, Drug Development Scientists
Executive Summary
In the design of ruthenium(II) "piano-stool" complexes, the choice between
This guide dissects the physicochemical trade-offs between the electronic symmetry of mesitylene and the lipophilic asymmetry of p-cymene. It provides validated protocols for their synthesis and criteria for selecting the optimal ligand for transfer hydrogenation and anticancer applications (RAPTA-type complexes).
Part 1: Ligand Architecture & Electronic Theory
The fundamental difference lies in the symmetry-driven electronic density and the steric profile of the alkyl substituents.
Electronic Donation and Symmetry
-
Mesitylene (
): Possesses three methyl groups in a symmetrical 1,3,5 arrangement. This creates a uniform electron-rich face for -coordination. The three methyl groups provide strong -donation via hyperconjugation, making the Ru(II) center more electron-rich and resistant to oxidation ( ). -
p-Cymene (
/pseudo- ): Features a methyl group para to an isopropyl group. The isopropyl group is a stronger electron donor than a methyl group due to enhanced inductive ( ) effects and hyperconjugation. However, the lack of symmetry creates an electronic gradient across the arene ring, which can influence the lability of trans ligands (the "trans-effect" across the pseudo-octahedral axis).
Steric Bulk and Cone Angle
The isopropyl group of p-cymene introduces a significant steric bulk that mesitylene lacks. This "steric fence" can be advantageous in enantioselective catalysis by locking chiral co-ligands into specific conformations, but it can also hinder the approach of bulky substrates.
Table 1: Comparative Physicochemical Properties
| Property | p-Cymene Ligand | Mesitylene Ligand | Impact on Ru(II) Center |
| Symmetry | Mesitylene forms more thermodynamically stable, symmetric complexes. | ||
| Substituents | 1-iPr, 4-Me | 1,3,5-Tri-Me | p-Cymene has higher lipophilicity (LogP). |
| Electronic Effect | Stronger local induction (iPr) | Uniform induction (3x Me) | Mesitylene generally renders Ru more electron-rich overall. |
| Arene Exchange | Moderate Lability | Low Lability | Mesitylene is harder to displace thermally. |
| Solubility | High in organic solvents | Moderate | p-Cymene complexes are often more soluble in catalytic media ( |
Visualization of Electronic/Steric Impact
Figure 1: Decision matrix for ligand selection based on electronic and physical properties.
Part 2: Experimental Protocols (Dimer Synthesis)
The entry point for all Ru-arene chemistry is the dichloro-bridged dimer:
Protocol A: Synthesis of
The Industry Standard (Phellandrene Route)
Reagents:
- (1.0 g, ~3.8 mmol)
- -Phellandrene (5.0 mL, excess)
-
Ethanol (50 mL, absolute)
Workflow:
-
Dissolution: Dissolve
in ethanol in a 100 mL round-bottom flask. -
Addition: Add
-phellandrene (1-isopropyl-4-methyl-1,3-cyclohexadiene). Note: Commercial -phellandrene often contains impurities; use excess. -
Reflux: Heat to reflux (
) for 4 hours under an inert atmosphere ( or Ar). -
Observation: The solution changes from dark brown/black to a deep red-orange.
-
Isolation: Cool to room temperature. Reduce volume to ~10 mL via rotary evaporation.
-
Precipitation: Store at
overnight or add cold diethyl ether. Filter the orange crystals. -
Validation (NMR):
- 1.28 (d, 6H): Isopropyl methyls (Characteristic doublet).
- 2.16 (s, 3H): Aryl methyl.
- 2.93 (sept, 1H): Isopropyl methine (The key diagnostic signal).
- 5.3-5.5 (dd, 4H): Aromatic protons.
Protocol B: Synthesis of
The High-Stability Route
Reagents:
- (1.0 g)
-
1,3,5-Trimethyl-1,4-cyclohexadiene (obtained via Birch reduction of mesitylene if not commercially available).
-
Ethanol (50 mL)
Workflow:
-
Setup: Combine Ruthenium trichloride and the cyclohexadiene derivative in ethanol.
-
Reflux: Reflux for 4-6 hours. Mesitylene complexes often require slightly longer reaction times due to the thermodynamic stability of the product.
-
Workup: Similar to p-cymene. Filter the red/brown precipitate.
-
Validation (NMR):
- 2.15 (s, 9H): Three equivalent methyl groups.
- 5.20 (s, 3H): Three equivalent aromatic protons.
-
Note: The lack of splitting patterns confirms the
symmetry.
Part 3: Catalytic Implications (Transfer Hydrogenation)
In Transfer Hydrogenation (TH) of ketones using the Noyori-type mechanism, the arene ligand stabilizes the active species but does not directly participate in the bond breaking/forming. However, its influence is critical.
Activity vs. Stability
-
p-Cymene: The "Gold Standard." The isopropyl group provides solubility in 2-propanol (the hydrogen donor). The complex is stable enough to survive the catalytic cycle but labile enough to allow precatalyst activation (cleavage of the dimer).
-
Mesitylene: Often shows slightly lower activity in TH. The high symmetry and electron density can make the Ru-Cl bonds stronger, potentially slowing down the formation of the active 16-electron species or the hydrido-ruthenium intermediate.
Mechanism Visualization
Figure 2: The role of the arene ligand in the activation of Transfer Hydrogenation catalysts.
Part 4: Medicinal Chemistry (RAPTA Complexes)
In the development of anticancer agents like RAPTA-C (
Lipophilicity and Uptake
The primary advantage of p-cymene over mesitylene in medicinal chemistry is lipophilicity .
-
RAPTA-C (p-cymene): The isopropyl group significantly increases the LogP (partition coefficient) compared to the trimethyl mesitylene. This allows for better passive diffusion across the cell membrane.
-
RAPTA-M (mesitylene): More hydrophilic. While stable, it often shows higher
values (lower potency) in vitro simply because less drug enters the cancer cell.
Hydrolysis (Aquation)
Activation of RAPTA drugs involves the hydrolysis of the Ru-Cl bond to form the active aqua species
-
Rate: Hydrolysis is governed by the electron density at the metal. The electron-rich mesitylene pushes electron density into the Ru-Cl antibonding orbitals, theoretically accelerating chloride loss, but the steric protection of p-cymene also plays a role.
-
Observation: In practice, p-cymene complexes exhibit a "tunable" hydrolysis rate that matches the biological timescale required for drug distribution, whereas mesitylene analogues can sometimes be too stable or too hydrophilic for effective targeting.
References
-
Dyson, P. J., et al. (2005). Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C). National Institutes of Health. Link
-
Süss-Fink, G. (2010). Arene-ruthenium complexes as anticancer agents. Dalton Transactions.[1] Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Bennett, M. A., & Smith, A. K. (1974).[1] Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes. Journal of the Chemical Society, Dalton Transactions.[1] Link
-
Enyedy, E. A., et al. (2015). Comparative solution equilibrium studies of antitumor ruthenium(η6-p-cymene) and rhodium(η5-C5Me5) complexes. Dalton Transactions.[1] Link
Sources
Thermodynamic Stability & Integrity of Ru-Mesitylene Precursors
This guide provides a comprehensive technical analysis of the thermodynamic stability of Dichloro(
Technical Guide & Stability Assessment Protocols
Executive Summary
The organometallic precursor
For drug development professionals, understanding the stability profile of this precursor is two-fold:
-
Solid-State Integrity: Ensuring shelf-life and purity during storage.[1]
-
Solution-State Lability: Controlling the "activation" mechanism (hydrolysis) essential for biological efficacy.[1]
Molecular Architecture & Bonding Thermodynamics[1]
The "Mesitylene Effect"
The stability of the Ru-mesitylene bond is governed by the 18-electron rule and the specific electronic properties of the trimethylbenzene ring.
-
Inductive Stabilization (+I Effect): The three methyl groups on the mesitylene ring are electron-donating. This increases the electron density in the
-system of the arene, facilitating stronger back-bonding from the Ruthenium(II) center to the arene.[2]-
Result: The Ru-Mesitylene bond dissociation energy (BDE) is significantly higher than that of Ru-Benzene.[1]
-
-
Steric Shielding: The methyl groups provide a steric bulk that protects the Ruthenium center from unwanted associative ligand substitution mechanisms, effectively raising the activation energy (
) for degradation pathways.
The Dimer-Monomer Equilibrium
In its solid state, the precursor exists as a coordinatively saturated 18-electron dimer with bridging chloride ligands. In solution, thermodynamic stability is dictated by the solvent's coordinating ability.
Key Stability Metrics:
| Parameter | Value / Characteristic | Implication |
|---|---|---|
| Coordination Geometry | Pseudo-octahedral "Piano Stool" | High geometric stability; resists isomerization.[1] |
| Melting Point | > 300°C (Decomposition) | Excellent thermal stability for high-temp catalysis.[1] |
| Oxidation State | Ru(II) (
Degradation & Activation Pathways (Physiological Context)
In drug development, "instability" is often a designed feature.[1] The precursor must be stable on the shelf but labile in the body.
Hydrolysis: The Activation Mechanism
The primary thermodynamic instability in physiological media is the substitution of chlorido ligands by water (aquation).
-
High
(Blood plasma, ~100 mM): Equilibrium shifts left. The complex remains neutral and stable, allowing passive transport.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Low
(Intracellular/Nucleus, ~4 mM): Equilibrium shifts right. The complex becomes cationic and reactive (aquated), capable of binding DNA/Proteins.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Pathway Visualization
The following diagram illustrates the transition from the stable dimer precursor to the active monomeric species and potential degradation.
Figure 1: Transition from stable solid-state dimer to active hydrolytic species.[1] Note the reversibility of the activation step dependent on chloride concentration.
Experimental Protocols for Stability Assessment
To validate the thermodynamic integrity of your Ru-mesitylene precursors, use the following self-validating protocols.
Protocol A: Thermal & Oxidative Stability (Solid State)
Objective: Determine shelf-life and thermal processing limits.
-
Instrument: TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry).
-
Atmosphere: Run parallel scans in
(inert) and Air (oxidative).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ramp: 10°C/min from 25°C to 600°C.
-
Success Criteria:
Protocol B: Hydrolytic Stability Kinetics (NMR Monitoring)
Objective: Quantify the hydrolysis rate constant (
-
Preparation: Dissolve precursor in
-DMSO (to monomerize) then dilute into /Phosphate Buffer (pD 7.4). -
Internal Standard: Add 1 mM TMSP (Trimethylsilylpropanoic acid) for referencing.
-
Acquisition:
-
Monitor
NMR signals of the mesitylene methyl protons ( ~2.1 ppm) and aromatic protons ( ~5.5 ppm). -
Time points: t=0, 15m, 30m, 1h, 4h, 12h, 24h at 37°C.
-
-
Data Analysis:
-
The shift of the methyl peak corresponds to the exchange of
for . -
Plot
vs. Time. Linearity indicates pseudo-first-order kinetics.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Protocol C: Stability Testing Workflow
Figure 2: Step-by-step quality control and stability assessment workflow.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain precursor integrity:
-
Inert Atmosphere: While air-stable for short periods, long-term storage should be under Argon/Nitrogen to prevent slow oxidation of the Ru(II) center to Ru(III) oxides.
-
Light Protection: Ru-arene bonds are photosensitive.[1] Store in amber vials to prevent photo-induced arene loss.
-
Solvent Choice: Avoid storing in DMSO or Methanol for extended periods unless monomerization is desired. Use
or Acetone for transient dissolution where dimer integrity is preferred.
References
-
Thermodynamics of Organometallic Precursors Source: Colonial Metals Inc. Data: Confirmation of [Ru(mesitylene)Cl2]2 molecular weight (584.[3]34) and stoichiometry.
-
Hydrolysis Mechanisms in Ru-Arene Anticancer Complexes Source: National Institutes of Health (PMC) Data: Detailed kinetics of RAPTA-C (cymene analogue) hydrolysis and pH dependence (pH 7.4 vs pH 6.0).
-
Thermal Decomposition Profiles Source: ResearchGate (J. Therm. Anal. Calorim.) Data: TGA/DSC studies on Ru(p-cymene) complexes showing decomposition onsets >250°C.
-
Electronic Effects in Metal-Arene Bonding Source: MDPI (Molecules) Data: Comparative stability of mesitylene vs. benzene complexes; methyl group donation enhances Ru-Arene bond strength.[1]
-
Safety & Handling Data (MSDS) Source: Sigma-Aldrich Data: Handling precautions, P-statements, and storage conditions (2-8°C).[1]
Sources
SDS and safety handling for dichlororuthenium 1,3,5-trimethylbenzene
Technical Guide: Safe Handling & SDS Protocol for Dichloro(1,3,5-trimethylbenzene)ruthenium(II) Dimer
Part 1: Executive Summary & Strategic Utility
Compound Identity: Dichloro(1,3,5-trimethylbenzene)ruthenium(II) dimer
Common Alias:
Operational Context:
In the high-stakes environment of drug development,
Part 2: Physicochemical & Toxicological Profile
To ensure precise handling, we must first establish the chemical baseline. The following data aggregates multiple vendor SDS and experimental properties.
Table 1: Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Dichloro(1,3,5-trimethylbenzene)ruthenium(II) dimer |
| CAS Number | 52462-31-4 (Primary Commercial CAS) |
| Formula | |
| Molecular Weight | 584.34 g/mol |
| Appearance | Red-brown crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water (hydrolyzes) |
| Melting Point | >300 °C (Decomposes) |
| Air Stability | Stable as solid; Solutions may oxidize over time |
Table 2: GHS Hazard Identification (H-Codes)
| Code | Hazard Statement | Severity |
| H302 | Harmful if swallowed | Moderate |
| H315 | Causes skin irritation | Moderate |
| H319 | Causes serious eye irritation | High |
| H335 | May cause respiratory irritation | Moderate |
| H412 | Harmful to aquatic life with long-lasting effects | Environmental |
Toxicological Insight: While not classified as acutely fatal (Category 1 or 2), the ruthenium center poses heavy metal toxicity risks upon chronic exposure. The primary acute risk is irritation of mucous membranes due to the hydrolysis of chloride ligands into hydrochloric acid (HCl) upon contact with moisture in eyes or lungs.
Part 3: Strategic Safety Handling Protocol
This section outlines a self-validating workflow designed to prevent exposure and compound degradation.
Hierarchy of Controls
-
Elimination: Use only in necessary quantities (micro-scale optimization).
-
Engineering:
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Glovebox (
or atmosphere) recommended for long-term storage or preparing stock solutions to prevent hydrolysis.
-
-
Administrative: Designated "Precious Metal" waste stream to prevent mixing with standard organic waste.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling solutions in DCM/Chloroform due to rapid permeation of the solvent carrier.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g in solution.
-
Respiratory: N95 (US) or P2 (EU) particulate respirator if handling powder outside a fume hood (not recommended).
Experimental Workflow: From Storage to Reaction
Step 1: Retrieval & Weighing
-
Protocol: Remove the container from the inert storage cabinet. Allow it to equilibrate to room temperature before opening to prevent condensation (which degrades the catalyst).
-
Validation: Check the solid's color.[1] A shift from red-brown to black/green indicates decomposition/oxidation.
Step 2: Solubilization
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Methanol, depending on the reaction.
-
Technique: Add solvent to the solid slowly.
-
Safety Note: The dissolution is not highly exothermic, but ensure the vessel is vented.
Step 3: Reaction Monitoring
-
Containment: All heating must occur in a closed vessel (pressure tube) or under reflux with an inert gas balloon.
-
Hazard: At elevated temperatures (>80°C), ligand dissociation can release mesitylene vapor (flammable).
Step 4: Quenching & Isolation
-
Quench: Cool to room temperature. Filter through Celite to remove insoluble ruthenium black (metallic Ru) byproducts.
-
Waste: The filtrate contains soluble Ru species. Do not pour down the drain.
Part 4: Visualization of Safety Logic
Diagram 1: The Safe Handling Lifecycle
This workflow illustrates the decision points for handling the catalyst to ensure both safety and chemical integrity.
Caption: Lifecycle flow ensuring catalyst integrity and safe disposal paths.
Diagram 2: Emergency Response Decision Matrix
A logic flow for immediate response to spills or exposure.
Caption: Triage protocols for solid vs. liquid spills and personnel exposure.
Part 5: Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust which is an inhalation hazard.[2] Dampen the solid with a high-boiling inert solvent (e.g., heptane) or use a HEPA vacuum dedicated to hazardous chemicals.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] The hydrolysis of the chloride ligands can cause acidic burns; immediate irrigation is vital.
Disposal (The "Ru" Economy)
Ruthenium is a Platinum Group Metal (PGM). It is economically viable and environmentally critical to recover it.
-
Segregation: Collect all reaction mixtures, filtrates, and contaminated solids in a "Heavy Metal / Ruthenium Waste" container.
-
Labeling: Clearly mark "Contains Ruthenium - Do Not Incinerate" (Incineration can release volatile Ruthenium Tetroxide,
, which is highly toxic).
Part 6: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Dichloro(mesitylene)ruthenium(II) dimer. Retrieved from
-
PubChem. (2024). Compound Summary: Dichloro(mesitylene)ruthenium(II) dimer.[4][5][6][7][8][9] National Library of Medicine. Retrieved from [10]
-
Thermo Fisher Scientific. (2023). Ruthenium Catalyst Handling Guide. Retrieved from
-
Bennett, M. A., et al. (1982).[9] (η6-Hexamethylbenzene)Ruthenium Complexes. Inorganic Syntheses, 21, 74-78.[9] (Foundational synthesis and stability data).
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Dichloro(mesitylene)ruthenium(II) dimer | C18H24Cl2Ru2 | CID 131675345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 95%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 7. watson-int.com [watson-int.com]
- 8. Dichloro(mesitylene)ruthenium(II) dimer, [Ru(mesitylene)Cl2]2-SINOCOMPOUND [en.sinocompound.com]
- 9. (Benzene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 10. 52462-31-4 | [RuCl₂(mesitylene)]₂ | Ruthenium | Ambeed.com [ambeed.com]
Methodological & Application
Technical Guide: Asymmetric Transfer Hydrogenation (ATH) using Ru-Mesitylene Scaffolds
[1]
Executive Summary & Scope
This application note details the operational protocols for utilizing Ruthenium-Mesitylene based catalysts, specifically the Noyori-Ikariya class complexes (e.g., RuCl), for Asymmetric Transfer Hydrogenation (ATH).
Unlike traditional high-pressure hydrogenation, ATH utilizes organic hydrogen donors (isopropanol or formic acid), eliminating the need for pressurized
Key Applications:
Mechanistic Insight: The Metal-Ligand Bifunctional Mode
To optimize this reaction, one must understand that it does not proceed via the classical inner-sphere mechanism (where the substrate binds to the metal). Instead, it operates via an outer-sphere concerted mechanism .[1]
The Ru-mesitylene scaffold stabilizes the metal center, while the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand acts as a proton shuttle.[1]
The Catalytic Cycle[2]
-
Activation: The stable 18-electron precatalyst (Ru-Cl) is converted to the active 16-electron species by base-mediated elimination of HCl.[1]
-
Dehydrogenation (Loading): The 16e species abstracts hydride and proton from the donor (Formate/IPA), forming the 18-electron Ru-Hydride species.[1]
-
Transfer (Delivery): The Ru-H and N-H protons are transferred concertedly to the ketone substrate (
bond) via a six-membered transition state.[1] This "lock-and-key" fit determines the enantioselectivity.[1]
Visualization of the Catalytic Workflow
Figure 1: The catalytic cycle of Ru-mesitylene mediated ATH.[1] Note the color change to purple/red indicating the formation of the active 16e species.
Experimental Protocols
Safety & Handling
-
CO2 Evolution: When using formic acid, the reaction generates
gas.[1] Reactions must be run in open vessels (with a bubbler) or vessels capable of venting.[1] Do not seal tightly. -
Catalyst Sensitivity: While the precatalyst is stable, the active 16e species is sensitive to oxygen. Degassing solvents is mandatory.[1]
Protocol A: Standard ATH in Azeotropic Mix (Formic Acid/TEA)
This is the "workhorse" protocol for maximum substrate solubility and high enantioselectivity.
Reagents:
-
Catalyst: RuCl (S/C ratio 100–1000)[2]
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[1]
-
Solvent: None (neat) or Ethyl Acetate/DCM if substrate is solid.[1]
Step-by-Step Procedure:
-
Preparation of Azeotrope: Slowly add formic acid (5 equiv) to triethylamine (2 equiv) at 0°C with stirring. Caution: Exothermic.[1] (Commercial azeotrope is also available).[1]
-
Degassing: Sparge the azeotrope mixture with Nitrogen or Argon for 15 minutes.
-
Catalyst Loading: In a reaction flask, dissolve the ketone substrate (e.g., 10 mmol) in the azeotrope (3-5 mL). Add the Ru-mesitylene catalyst (0.01 - 0.1 mmol).[1]
-
Reaction: Stir at 25–40°C . Monitor by TLC or GC.[1]
-
Visual Cue: The solution should turn from orange to deep red/purple.[1] If it turns black/brown, the catalyst may have decomposed (check oxygen ingress).
-
-
Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with saturated
to remove residual formic acid.[1] Dry over and concentrate.
Protocol B: "Green" ATH in Aqueous Media
Ru-mesitylene complexes exhibit surprising stability and activity in water, often surpassing organic solvents for specific substrates due to hydrophobic effects.[1]
Reagents:
-
Catalyst: RuCl
-
Hydrogen Donor: Sodium Formate (HCOONa).[1]
-
Solvent: Degassed Water (no surfactant usually needed).[1]
Step-by-Step Procedure:
-
Solution Prep: Dissolve Sodium Formate (5-10 equiv relative to substrate) in distilled water. Degas by sonication under vacuum or
sparging.[1] -
Mixing: Add the ketone substrate. If the substrate is liquid, it will form a biphasic system.[1] If solid, a minimal amount of IPA can be added, but neat water is preferred for the "on-water" effect.[1]
-
Catalysis: Add the catalyst (S/C 100-500). Heat to 40-60°C .
-
Phase Separation: Upon completion, the product often oils out or precipitates.[1]
-
Liquid Products: Decant the aqueous layer (which retains the catalyst and salts) or extract with ether.
-
Solid Products: Filtration is often sufficient.[1]
-
-
Recycling: The aqueous phase containing the catalyst can sometimes be reused, though activity drops after 2-3 runs due to gradual hydrolysis of the Ru-Cl bond.[1]
Optimization & Troubleshooting Guide
The following decision tree assists in selecting the optimal conditions based on substrate properties.
Figure 2: Decision matrix for selecting the hydrogen donor system.[1]
Performance Benchmarks (Substrate Scope)
| Substrate Class | Example | Preferred Protocol | Typical Yield | Typical ee% | Notes |
| Aryl Ketones | Acetophenone | A or B | >95% | 97-99% | The standard benchmark.[1] |
| Base-Sensitive | 4-Chromanone | A (FA/TEA) | 90-95% | 97% | Degrades in IPA/KOH.[1] |
| Halo-Ketones | A | >90% | 95-98% | Critical for epoxide synthesis.[1] | |
| Unsaturated | Benzalacetone | A | 85% | >90% | Chemoselective (C=O reduced, C=C intact).[1] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Ensure the vessel is vented properly to shift equilibrium.[1] | |
| Low Conversion | Catalyst Poisoning | Check for trace acids or oxidizing agents in substrate.[1] Degas thoroughly. |
| Low ee% | Temperature too high | Lower temp to 25°C. Reaction will be slower but more selective.[1] |
| Low ee% | Racemization | Avoid prolonged exposure to base after reaction completion.[1] Quench immediately. |
| Color stays Orange | Inactive Catalyst | The 16e species (purple) didn't form.[1] Add slightly more base or check reagents. |
References
-
Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[2] Journal of the American Chemical Society.[1][2]
-
Fujii, A., et al. (1996). "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture."[1] Journal of the American Chemical Society.[1][2]
-
Wu, X., et al. (2005). "Asymmetric Transfer Hydrogenation of Ketones in Water."[1] Chemical Communications.[1] (Highlighting the aqueous stability of Ru-mesitylene).
-
Berry, D., et al. (2019). "Insight into catalyst speciation...[3] with bifunctional ruthenium complexes." Reaction Chemistry & Engineering. (Detailed mechanistic study using FlowNMR).
Sources
- 1. matthey.com [matthey.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 4. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of [RuCl₂(mesitylene)]₂
Welcome to the technical support guide for the purification of Dichloro(mesitylene)ruthenium(II) dimer, CAS 52462-31-4. As a cornerstone catalyst in organic synthesis, achieving high purity of this air-sensitive organometallic complex is paramount for reproducible and efficient catalytic performance. This guide is structured to provide direct, actionable solutions to common challenges encountered during its recrystallization, moving from immediate troubleshooting to broader procedural questions.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the recrystallization process. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.
Question 1: My compound has "oiled out" during cooling, forming a dark red, viscous liquid instead of crystals. What went wrong and how can I fix it?
Answer: "Oiling out" is a common recrystallization problem where the solute separates from the solution above its melting point, or as a supersaturated liquid, rather than forming a crystalline lattice. While [RuCl₂(mesitylene)]₂ has a very high melting point (>300 °C), this phenomenon is typically caused by one of two issues in this context[1][2]:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture or interfere with crystal lattice formation, favoring separation as an amorphous oil.
-
Rapid Cooling or High Supersaturation: If the solution is cooled too quickly or if an excessive amount of anti-solvent is added too fast, the molecules don't have sufficient time to orient themselves into an ordered crystal lattice.
Causality-Driven Solution:
-
Re-dissolve the Oil: Gently warm the flask to bring the oil back into solution completely.
-
Dilute Strategically: Add a small, measured amount (e.g., 10-20% of the initial volume) of the "good" solvent (e.g., dichloromethane or toluene). This reduces the supersaturation level, making the crystallization process less prone to crashing out.[3][4]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring. Once at room temperature, you can then move it to a refrigerator (2-8°C) and finally to a freezer for complete crystallization. Slow cooling is essential for growing larger, purer crystals.[4]
Question 2: I've followed the cooling procedure, but no crystals have formed, even after an extended period at low temperature. What should I do?
Answer: The failure of crystals to form from a clear solution typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is a stable, supersaturated solution that requires a nucleation event to initiate crystallization.
-
Cause 1: Excessive Solvent: This is the most common reason for crystallization failure.[3][4] You may have used too much of the "good" solvent to dissolve the crude product initially.
-
Cause 2: Lack of Nucleation Sites: A perfectly clean flask and a highly soluble compound can sometimes form a stable supersaturated solution. The crystallization process requires an initial "seed" or surface to begin.[4]
Causality-Driven Solution:
-
Induce Nucleation (for supersaturated solutions):
-
Scratching Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3][4]
-
Seeding Method: If you have a small crystal of pure [RuCl₂(mesitylene)]₂, add it to the solution. This "seed crystal" provides a template for further crystal growth. This is the most reliable method for inducing crystallization.[5]
-
-
Increase Concentration (if too dilute):
Question 3: My recrystallization worked, but the final yield is very low (<50%). How can I improve this?
Answer: A low yield is most often a consequence of using too much solvent during the dissolution or washing steps, which leaves a significant portion of your product dissolved in the mother liquor.[3]
Causality-Driven Solution:
-
Minimize Dissolution Solvent: The core principle of recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude solid. Work in small solvent additions when first dissolving your compound.
-
Mother Liquor Recovery: Do not discard the filtrate (mother liquor) after collecting your first crop of crystals. You can often recover a second crop by concentrating the mother liquor (e.g., reducing the volume by half) and re-cooling it. While this second crop may be slightly less pure than the first, it can significantly improve your overall yield.
-
Proper Washing: When washing the isolated crystals, always use a cold anti-solvent (e.g., hexane chilled to 0 °C or below). Using room temperature or warm solvent will re-dissolve some of your purified product, reducing your yield. Use only enough cold solvent to rinse away the residual mother liquor.
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the best solvent system for recrystallizing [RuCl₂(mesitylene)]₂?
Answer: There is no single "best" system, but an effective choice for organometallic compounds like this dimer is a mixed-solvent system. This involves a "good" solvent in which the compound is soluble when hot, and a "bad" or "anti-solvent" in which the compound is poorly soluble even when hot.
A highly reliable system is Dichloromethane (DCM) / Hexane .
-
DCM (Good Solvent): Readily dissolves the ruthenium complex at room temperature or with gentle warming.
-
Hexane (Anti-Solvent): The complex is virtually insoluble in hexane.
The causality is based on polarity matching. The organometallic complex has sufficient polarity to dissolve in a chlorinated solvent like DCM, but is nonpolar enough to be completely insoluble in an alkane like hexane. This large solubility differential is ideal for recrystallization. Toluene/Hexane is another viable alternative.
Question 5: How do I assess the purity of my recrystallized product?
Answer: Purity can be assessed through a combination of physical and spectroscopic methods:
-
Visual Inspection: The purified product should be a homogenous, crystalline solid, typically red-brown in color.[2][6] The absence of darker, tarry material or lighter-colored powders is a good first indicator.
-
Melting Point: A pure compound will have a sharp melting point. For [RuCl₂(mesitylene)]₂, the melting point is very high (>300 °C), so you should observe no decomposition or melting up to this temperature.[1]
-
¹H NMR Spectroscopy: This is the most definitive method. The ¹H NMR spectrum of the pure dimer in CDCl₃ or CD₂Cl₂ will show characteristic sharp peaks for the mesitylene ligand's aromatic protons and methyl groups. The absence of impurity peaks (e.g., free mesitylene, solvent residue, or other organic byproducts) is the key indicator of high purity.
Question 6: Why is it critical to perform the recrystallization under an inert atmosphere?
Answer: [RuCl₂(mesitylene)]₂ is listed as an air-sensitive compound.[2] The ruthenium(II) center can be susceptible to oxidation, which would lead to the formation of catalytically inactive impurities. Performing all manipulations—dissolution, filtration, and crystallization—under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques is essential to prevent degradation of the complex and ensure the final product retains its high catalytic activity.
Part 3: Experimental Protocol & Data
Standard Protocol: Recrystallization of [RuCl₂(mesitylene)]₂ via Solvent Diffusion
This protocol outlines a robust method for purifying the dimer using a layered, slow diffusion technique which promotes the growth of high-quality crystals.
-
Preparation: In a glovebox or on a Schlenk line, place the crude [RuCl₂(mesitylene)]₂ into a clean, dry vial or test tube.
-
Dissolution: Add the minimum volume of dichloromethane (DCM) required to fully dissolve the solid at room temperature. This will create a concentrated, dark red solution.
-
Filtration (Optional): If insoluble impurities are visible, filter the solution through a Celite or filter paper plug in a pipette into a clean vial, ensuring all operations remain under an inert atmosphere.
-
Layering Anti-Solvent: Carefully and slowly, layer hexane (the anti-solvent) on top of the DCM solution. The goal is to create a distinct second layer with minimal initial mixing. A good starting ratio is approximately 3-4 volumes of hexane for every 1 volume of DCM solution.
-
Crystallization: Seal the vial tightly and leave it undisturbed at room temperature. Over several hours to a few days, the hexane will slowly diffuse into the DCM layer, gradually reducing the solubility of the complex and causing large, well-defined crystals to form at the interface and bottom of the vial.
-
Isolation: Once crystallization is complete, carefully decant the supernatant (the mother liquor).
-
Washing & Drying: Wash the resulting red-brown crystals 2-3 times with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Data Summary Table
| Parameter | Recommended Value | Rationale & Causality |
| Solvent System | Dichloromethane (DCM) / Hexane | Provides a large solubility gradient essential for high recovery. DCM solvates the complex; hexane acts as a non-solvent. |
| Solvent Ratio | ~1:4 (DCM:Hexane) | This ratio ensures a gradual but complete precipitation of the product upon diffusion. |
| Dissolution Temp. | 20-30 °C (Room Temp) | Overheating is unnecessary and can risk decomposition. The complex is sufficiently soluble in DCM at RT. |
| Crystallization Temp. | 20 °C (Room Temp) | Slow diffusion at a constant temperature promotes the growth of larger, higher-purity crystals compared to rapid thermal cooling. |
| Expected Purity | >98% | Slow crystallization selectively incorporates the desired molecule into the lattice, excluding impurities.[7] |
Part 4: Visualization of the Workflow
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of [RuCl2(mesitylene)]2.
References
-
How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- CN103145761B - Utilize the method for recrystallization method purification Ruthenium complex crude product - Google Patents. (n.d.). Google Patents.
- CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method - Google Patents. (n.d.). Google Patents.
-
Remarkable thermal stability of light-induced Ru–ON linkage isomers in mixed salts of a ruthenium amine complex with a trans-ON–Ru–F coordinate - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Nonclassical Recrystallization. (n.d.). Wiley Online Library. Retrieved February 23, 2026, from [Link]
-
(Benzene)ruthenium dichloride dimer - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 23, 2026, from [Link]
-
What is the effect of solvent in preparing ruthenium complexes? - ResearchGate. (2015, March 10). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Ruthenium(II)-Arene Complexes: Biomolecular Binding, Thermodynamic Insights, and Selective Cytotoxicity - ACS.org. (2025, December 11). ACS Publications. Retrieved February 23, 2026, from [Link]
- Mesitylene step-by-step cryogenic crystallization separation method - Google Patents. (n.d.). Google Patents.
-
Dichloro(mesitylene)ruthenium(II) dimer | C18H24Cl2Ru2 | CID 131675345 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]
-
During a recrystallization, how can you tell that your crude product is dissolved if it's a liquid to begin with? | ResearchGate. (2012, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved February 23, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]
-
Ruthenium(II) chloride mesitylene dimer Three Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved February 23, 2026, from [Link]
Sources
- 1. 95%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ruthenium(II) chloride mesitylene dimer Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. Ruthenium(II) chloride mesitylene dimer | 52462-31-4 [amp.chemicalbook.com]
- 7. d-nb.info [d-nb.info]
Solving solubility issues of dichlororuthenium 1,3,5-trimethylbenzene in methanol
This is a technical support guide designed for the Application Scientist level. It addresses the solubility, stability, and handling of Dichloro(p-cymene)ruthenium(II) dimer and its mesitylene analogue in methanol, focusing on the chemical mechanisms that dictate solubility.
Topic: Solubility & Stability Optimization in Methanol
Product Code: Ru-Mes-Cl2 (Generic) | CAS: 52462-31-4 Chemical Name: Di-μ-chlorobis[chloro(η⁶-1,3,5-trimethylbenzene)ruthenium(II)][1][2][3]
Executive Summary: The Solubility Paradox
The Core Issue:
Users often report that
-
Thermodynamic Barrier: The lattice energy of the dimeric solid is high.
-
Kinetic Barrier: Ligand exchange (MeOH replacing a bridging Cl) is slow at
.[1] -
Implication: "Solubility" is actually a function of time and temperature .[3]
Diagnostic Flowchart: Troubleshooting Solubility
Figure 1: Diagnostic decision tree for evaluating solubility issues. Follow the path based on visual observation and experimental conditions.
Technical FAQs & Troubleshooting
Q1: Why does the solid persist despite vigorous stirring at room temperature?
A: You are fighting the lattice energy of the dimer. The neutral dimer
-
Mechanism: Dissolution requires the solvent (MeOH) to attack the Ru center and cleave the Ru-Cl-Ru bridge.[1][3]
-
Solution: Heat is mandatory. Gently warm the suspension to 45–50°C for 20 minutes. You will observe the deep red/brown solid dissolve to form a clear orange/red solution.[3] This transforms the dimer into the monomeric solvate:
[1]
Q2: Can I store the Methanol stock solution?
A: No.
-
Reason: The solvated monomer
is chemically distinct from the stable dimer.[1] Over time (24-48 hours), especially if not strictly air-free, it can undergo: -
Protocol: Prepare solutions fresh for every experiment. If storage is unavoidable, remove the solvent in vacuo to recover the solid dimer.
Q3: The solution turned dark/black. Is it ruined?
A: Yes.
-
Cause: This indicates the formation of Ruthenium(0) nanoparticles (Ruthenium black).[1]
-
Triggers:
-
Prevention: Use degassed, anhydrous methanol .[3] Avoid heating the precursor alone for >1 hour.
Q4: How do I perform a ligand exchange (e.g., with TsDPEN) if the precursor won't dissolve first?
A: You do not need to pre-dissolve the precursor.
-
Best Practice: Suspend both the
and the ligand (e.g., diamine, phosphine) in methanol together. -
Why? The ligand is a stronger nucleophile than methanol.[3] It will drive the dissolution by attacking the dimer directly, pulling the Ruthenium into solution as the new complex forms.
-
Reaction: Suspension (Red)
Heating Clear Solution (Orange/Yellow).[1]
-
Optimized Experimental Protocols
Protocol A: Preparation of a Standard Solution (Catalyst Precursor)
Use this when adding the Ru source to a reaction mixture.
| Parameter | Specification |
| Solvent | Methanol (Anhydrous, Degassed preferred) |
| Concentration Limit | Max ~10 mg/mL (approx. 17 mM) |
| Temperature | 40°C - 50°C |
| Time | 15 - 30 minutes |
| Atmosphere | Nitrogen or Argon (Recommended to prevent oxidation) |
Step-by-Step:
-
Weigh the required amount of
into a vial. -
Add the calculated volume of Methanol.[3] Note: The solid will settle at the bottom.
-
Place the vial in a heating block or sand bath at 45°C .
-
Stir at medium speed (500 rpm).
-
Visual Check: The solid should disappear within 20 minutes, leaving a clear, deep orange/red solution.[3]
-
Use immediately.
Protocol B: In-Situ Catalyst Formation (e.g., Ru-TsDPEN)
Use this for asymmetric transfer hydrogenation (ATH).[1][3]
-
Add
(0.5 equiv) and the Ligand (1.0 equiv) to the reaction flask.[1] -
Add Methanol (or IPA).
-
Do not filter. Heat to reflux (or 60°C) for 30–60 minutes.
-
The dissolution of the Ru-dimer confirms the complexation with the ligand.[3]
-
Add the base (e.g., KOH,
) after the solution becomes clear to avoid decomposing the free dimer.
Mechanistic Visualization: The Solvation Pathway
Figure 2: The chemical transformation from insoluble solid to soluble species.[1] Note that the "solution" is chemically different from the solid precursor.
Data Summary: Solubility Limits
| Solvent | Solubility Rating | State at 25°C | Recommended Use |
| Dichloromethane (DCM) | High | Clear Solution | Stock solutions, NMR analysis.[1][3] |
| DMSO | High | Clear Solution | Biological assays (Caution: DMSO coordinates strongly).[1] |
| Methanol (MeOH) | Kinetic Barrier | Suspension | Reactions, Hydrogenation, Solvolysis. |
| Water | Insoluble | Suspension | biphasic catalysis only. |
References
-
Bennett, M. A., & Smith, A. K. (1974).[3] Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride.[1] Journal of the Chemical Society, Dalton Transactions, (2), 233–241. [1]
- Establishes the synthesis and fundamental solubility properties of Ru-arene dimers.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. [1]
- Details the in-situ preparation of catalysts in isopropanol/methanol
-
Therrien, B. (2009).[3] Functionalised
-arene ruthenium complexes. Coordination Chemistry Reviews, 253(3-4), 493-519.[1][3] [1]- Review of the structural chemistry and solution behavior of Ru-arene complexes.
-
Sigma-Aldrich (Merck). (2024).[1][3] Dichloro(p-cymene)ruthenium(II) dimer Safety Data Sheet (SDS).
- Provides physical property d
Sources
Technical Support Center: Optimizing Reaction Temperature for [RuCl₂(mesitylene)]₂ Catalysis
Status: Operational Ticket ID: RU-MES-OPT-001 Subject: Thermal Optimization & Troubleshooting for Ruthenium(II)-Arene Coupling
Executive Summary: The Thermal Sweet Spot
Welcome to the technical support module for Dichloro(mesitylene)ruthenium(II) dimer (
Temperature control in Ru(II)-arene catalysis is not merely about overcoming activation energy; it is a balancing act between dimer dissociation (activation) and arene decoordination (decomposition).
-
Target Window: 80°C – 110°C (Standard Thermal C–H Activation)
-
Critical Failure Points: < 60°C (Kinetic Trapping) and > 130°C (Catalyst Death).
The Mechanism: Why Temperature Matters
To troubleshoot, you must visualize the "Invisible" steps. The reaction does not start with the dimer you weighed out; it starts with the monomer generated in situ.
Visual 1: The Temperature-Dependent Catalytic Cycle
This diagram illustrates where thermal energy is consumed and where excess heat causes system failure.
Caption: The critical path requires thermal cleavage of the chloride bridge. Excessive heat leads to irreversible loss of the mesitylene ligand (Ru-black).
Troubleshooting Guide: Diagnostic Q&A
Scenario A: The "Cold Start" (Low Conversion)
User Report: “I ran the reaction at 60°C in THF. Starting material is untouched. No black precipitate.”[1]
-
Diagnosis: The catalyst is kinetically trapped as a dimer.
-
Technical Insight: The chloride bridges in
are robust. Without sufficient thermal energy or a polarity-induced breakup, the active monomer never forms. -
Solutions:
-
Switch Solvents: THF (bp 66°C) is often too cool for thermal activation without additives. Switch to Toluene or 1,4-Dioxane and target 100°C.
-
Add a "Bridge Breaker": If you must stay at low T, add a Silver salt (e.g., AgSbF₆ or AgOAc ). Silver abstracts the chloride, forcing monomer formation at temperatures as low as ambient [1].
-
Carboxylate Assistance: Ensure you are using a carboxylate additive (KOAc, PivOH). The Concerted Metalation-Deprotonation (CMD) mechanism has a high barrier; carboxylates lower this barrier, but they require heat to exchange with the chloride ligands first [2].
-
Scenario B: The "Black Death" (Decomposition)
User Report: “Reaction turned black after 2 hours at 130°C. Yield is 20%.”
-
Diagnosis: Thermal decomposition via arene loss.
-
Technical Insight: The mesitylene ligand stabilizes the Ru(II) center. At >120°C, the arene can slip (decoordination), leading to the formation of catalytically inactive Ru(0) aggregates (Ru-black).
-
Solutions:
-
Lower Temperature: Cap the reaction at 100-110°C .
-
Stabilizing Additives: Add 10-20 mol% of mesityroic acid (MesCO₂H). This bulky acid helps stabilize the active species and prevents aggregation [3].
-
Solvent Switch: Use tert-Amyl Alcohol (t-AmOH) . It allows high temperatures (bp ~102°C) but its protic nature can stabilize anionic intermediates better than non-polar solvents like xylene.
-
Scenario C: Loss of Regioselectivity
User Report: “I’m getting a mix of mono- and di-functionalized products, or loss of meta-selectivity.”
-
Diagnosis: Thermodynamic equilibration.
-
Technical Insight: C-H activation is often reversible. At very high temperatures, the reaction may shift from the kinetic product (often ortho or specific meta sites directed by weak coordination) to the thermodynamic product.
-
Solutions:
-
Kinetic Control: Reduce temperature by 10-20°C and extend reaction time.
-
Concentration: High concentration favors the second coupling (di-functionalization). Dilute the reaction mixture (0.1 M → 0.05 M).
-
Standardized Optimization Protocol
Do not guess. Follow this stepwise ramp to find your optimal T.
| Step | Parameter | Condition | Rationale |
| 1 | Base Line | 80°C in Toluene | Standard activation energy for Ru(II) carboxylate systems. |
| 2 | Additive | + 30 mol% PivOH | Pivalic acid acts as a proton shuttle (CMD mechanism). Essential for efficiency. |
| 3 | Ramp Up | 100°C | If conversion < 50% at Step 1. |
| 4 | Polarity | Switch to DCE (80°C) | If solubility is poor or substrate is polar. DCE often accelerates cationic pathways. |
| 5 | Low T | Add AgSbF₆ (Room Temp) | Only if substrate is thermally unstable. Use 10-20 mol% Ag salt. |
Interactive Workflow: What should I do next?
Visual 2: Decision Matrix
Caption: Follow the color indicators to determine if you are facing a kinetic barrier (Clear) or thermodynamic instability (Black).
References
-
Ackermann, L. (2011).[2] Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.
-
Michiyuki, T., et al. (2025).[2][3] Electroreductive room-temperature C–H activations with RuCl3[2][3]·nH2O precatalyst via cathodic ruthenium(iii/ii) manifold. Chemical Science.[2][4]
-
Dixneuf, P. H., & Bruneau, C. (2016). Ruthenium in Catalysis: C–H Bond Activation and Functionalization. Springer.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Electroreductive room-temperature C–H activations with RuCl3·nH2O precatalyst via cathodic ruthenium(iii/ii) manifold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroreductive room-temperature C–H activations with RuCl 3 · n H 2 O precatalyst via cathodic ruthenium( iii / ii ) manifold - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02780B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Effect of ligand steric hindrance on Ru-mesitylene complex formation
Topic: Effect of Ligand Steric Hindrance on Stability & Synthesis
Welcome to the Advanced Organometallic Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.
You are likely here because your standard protocol for synthesizing
In Ru(II) "piano-stool" chemistry, the
This guide breaks down the thermodynamics of this conflict and provides actionable troubleshooting workflows.
Module 1: Pre-Synthesis Feasibility (The "Cone Angle" Check)
Before mixing reagents, you must evaluate if your target complex is geometrically permissible. The stability of the "Piano Stool" is governed by the interaction between the Arene Roof and the Ligand Legs .
The Core Metric:
Use the Tolman Cone Angle (
| Ligand Class | Cone Angle ( | Risk Level with Mesitylene | Predicted Outcome |
| Small ( | Low | High yield, stable monomer. | |
| Medium ( | Moderate | Good yield, but restricted rotation possible (NMR broadening). | |
| Large ( | High | Critical Failure Point. High risk of arene displacement or failure to coordinate. | |
| Massive (IPr, Buchwald ligands) | Severe | Requires specialized protocols (low T, non-coordinating solvents). |
Why Mesitylene is Different:
Unlike
Module 2: Synthesis Troubleshooting
Scenario: You are reacting
Diagnostic Workflow
Figure 1: Decision tree for troubleshooting synthesis failures in Ru-arene chemistry.
FAQ: Common Failures
Q1: I see a black precipitate forming within 30 minutes. What is it?
-
Diagnosis: This is metallic Ruthenium (
). -
Cause: Arene Displacement. If the incoming ligand is too bulky (e.g.,
) and you heat the reaction (refluxing ethanol), the steric pressure forces the mesitylene ring to slip ( ). Once the arene leaves, the Ru center destabilizes and reduces. -
Fix: Lower the temperature to ambient (
) and extend reaction time to 24-48 hours. Switch solvent to Dichloromethane (DCM) to avoid solvolysis.
Q2: My NMR shows free ligand and unreacted dimer, even after reflux.
-
Diagnosis: The dimer bridge cleavage is thermodynamically unfavorable due to sterics.
-
Cause: The "Cone Angle" of your ligand is too large to fit two chlorides and the mesitylene.
-
Protocol Adjustment: Switch to the Cationic Route .
-
Dissolve dimer in MeOH.
-
Add 2-4 equivalents of
or first. -
Filter off AgCl (if using silver).[1]
-
Add your bulky ligand. Why? Removing a chloride creates a cationic
species. This reduces steric crowding (3 legs become 2 legs + solvent) and increases Lewis acidity, pulling the bulky ligand in.
-
Module 3: Characterization Anomalies
Issue: "My
Explanation: Restricted Rotation (Atropisomerism)
In standard
-
The Symptom: Mesitylene protons (normally a sharp singlet at ~2.1 ppm) split into multiple broad peaks or distinct signals.
-
The Validation: Run a Variable Temperature (VT) NMR .
-
Heat to 320K: Signals should coalesce into a sharp singlet (fast rotation restored).
-
Cool to 230K: Signals should resolve into sharp, distinct multiplets (rotation frozen).
-
If signals remain broad at high T: You likely have decomposition or paramagnetic Ru(III) impurities.
-
Module 4: Stability & Storage
Q: Can I store these complexes in solution (DMSO/MeCN)? A: NO.
The Solvolysis Trap:
Sterically strained Ru-mesitylene complexes are "spring-loaded." Solvents like DMSO or Acetonitrile are small, strong
-
Rule: Store as solids under Argon.
-
Analysis: Always use non-coordinating deuterated solvents (
or ) for NMR. Avoid unless verifying stability.
References
-
Bennett, M. A., et al. (2001).[2] Synthesis, structure and redox behaviour of tethered arene-ruthenium(II) complexes. Journal of Organometallic Chemistry. Link
- Core authority on Ru-arene dimer cleavage and steric constraints.
-
Therrien, B. (2009). Coordination chemistry of arene ruthenium dimers. Coordination Chemistry Reviews. Link
- Comprehensive review on the stability and reactivity of the precursor dimers.
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. Link
- The foundational text for calcul
-
Noyori, R., et al. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link
- Demonstrates practical limits of ligand bulk in Ru-arene c
-
Clavier, H. & Nolan, S. P. (2010). Percent Buried Volume (%Vbur): A Parameter for Steric Properties of N-Heterocyclic Carbenes. Chemical Communications. Link
- Modern steric parameter reference for NHC ligands.
Sources
Validation & Comparative
1H NMR Characterization Guide: Dichlororuthenium 1,3,5-Trimethylbenzene Dimer
Technical Comparison & Protocol for Catalytic Precursors
Executive Summary: The "Monomerization Trap"
Primary Directive: This guide distinguishes the Dichlororuthenium(II) 1,3,5-trimethylbenzene dimer (
Critical Insight: Unlike simple organic molecules, this organometallic precursor exhibits solvent-dependent structural integrity .[1] In non-coordinating solvents (CDCl₃), it exists as a chloride-bridged dimer. In coordinating solvents (DMSO-d₆), the bridge cleaves, yielding a monomeric solvent adduct. Characterizing this material in DMSO-d₆ does not reflect its solid-state dimeric structure.
Structural Context & Mechanism
The stability of the dimer is governed by the lability of the Ru-Cl-Ru bridge.[1] Understanding this mechanism is essential for interpreting NMR data correctly.
Workflow: Solvent-Induced Structural Change
Figure 1: Structural evolution of the Ruthenium dimer upon exposure to coordinating solvents (DMSO), leading to monomeric species.[1]
Comparative Analysis: Performance & Identification
This section compares the product against its primary "alternative"—the p-Cymene analogue—and contrasts its spectral behavior across solvent systems.[1]
A. Product vs. Alternative (p-Cymene Analogue)
In catalyst synthesis,
| Feature | [Ru(mesitylene)Cl₂]₂ (Target) | [Ru(p-cymene)Cl₂]₂ (Alternative) |
| Symmetry | ||
| Aromatic Region | 1 Singlet (3H, ~5.4 ppm) | 2 Doublets (4H, ~5.8 & 5.6 ppm) |
| Aliphatic Region | 1 Singlet (9H, Methyls) | 1 Septet (CH) + 1 Singlet (Me) + 1 Doublet (iPr-Me) |
| Diagnostic Utility | Confirms Mesitylene Ligand | Confirms p-Cymene Ligand |
B. Solvent System Comparison (CDCl₃ vs. DMSO-d₆)
Data reflects the shift in chemical environment upon monomerization.[1]
| Parameter | In Chloroform-d (CDCl₃) | In DMSO-d₆ |
| Species Present | Dimer (Intact) | Monomer (Solvent Adduct) |
| Aromatic Shift ( | ~5.48 ppm (Singlet) | ~5.80 - 6.00 ppm (Singlet)* |
| Methyl Shift ( | ~2.30 ppm (Singlet) | ~2.10 - 2.20 ppm (Singlet) |
| Interpretation | Represents the bulk material (Precursor).[1] | Represents the reactivity of the bridge.[1] |
*Note: Exact shifts in DMSO may vary based on water content and temperature due to hydrogen bonding with the chloride ligands.
Experimental Protocol: Characterization Workflow
This protocol ensures reproducibility and minimizes "ghost peaks" from hydrolysis.[1]
Reagents & Equipment[4]
-
Analyte: 10–15 mg
(Red/Brown solid).[1] -
Solvent: 0.6 mL CDCl₃ (99.8% D) treated with basic alumina or molecular sieves to remove acid/water.
-
Tube: 5mm precision NMR tube.
Step-by-Step Methodology
-
Solvent Verification:
-
Run a blank scan of CDCl₃. Ensure no HCl peak is present (acidic CDCl₃ degrades the dimer).
-
-
Sample Preparation:
-
Weigh 15 mg of dimer into a clean vial (avoid weighing directly into the tube to prevent static loss).
-
Add 0.6 mL CDCl₃.
-
Observation: Solution should be clear, deep red/orange. Turbidity indicates hydrolysis (Ru-OH species).
-
-
Acquisition:
-
Pulse Program: zg30 (standard proton).
-
Scans (NS): 16 (High solubility allows few scans).
-
Relaxation Delay (D1): 1.0 sec.
-
-
Processing:
-
Reference residual CHCl₃ to 7.26 ppm .
-
Phase correction: Manual (Ruthenium centers can induce slight phase distortion).[1]
-
QC Decision Tree
Figure 2: Quality Control decision logic for validating precursor identity.
Troubleshooting & Impurity Profile
Common spectral anomalies and their root causes.
-
Broad Peaks in CDCl₃: usually indicates paramagnetic impurities (Ru(III)) or dynamic exchange due to water.[1] Remedy: Filter solution through a micro-plug of Celite/dried MgSO₄.
-
Peak at ~6.78 ppm: Free Mesitylene ligand.[1] Indicates decomposition of the complex.
-
Peak at ~1.56 ppm: Water in CDCl₃. Can coordinate to Ru, shifting peaks.
References
-
Bennett, M. A., & Smith, A. K. (1974).[1][2] Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride.[2] Journal of the Chemical Society, Dalton Transactions, (2), 233–241. Link[2]
-
Bennett, M. A., et al. (1982). (η6-Hexamethylbenzene)Ruthenium Complexes.[3][4][5] Inorganic Syntheses, 21, 74–78. Link
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] Link
-
Flowers, S. E., et al. (2017).[1] Supporting Information: Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex. Dalton Transactions.[2] (Contains DMSO-d6 monomerization data). Link
Sources
- 1. Dichloro(mesitylene)ruthenium(II) dimer | C18H24Cl2Ru2 | CID 131675345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: [RuCl2(mesitylene)]2 vs. [RuCl2(p-cymene)]2 in Catalytic Applications
Executive Summary
In the realm of organometallic catalysis, [RuCl2(p-cymene)]2 (Dichloro(p-cymene)ruthenium(II) dimer) has established itself as the industry "workhorse" compared to its analogue [RuCl2(mesitylene)]2 . While both serve as excellent precursors for 16-electron "piano-stool" active species, the p-cymene variant offers a superior balance of solubility, cost-efficiency, and steric flexibility (via the isopropyl group) that often results in higher turnover frequencies (TOF) in Asymmetric Transfer Hydrogenation (ATH) and C-H activation.
[RuCl2(mesitylene)]2 remains a critical alternative when specific steric rigidity is required or when the rotational freedom of the p-cymene isopropyl group leads to non-selective background reactions.
Structural & Electronic Analysis
The core difference lies in the
| Feature | [RuCl2(p-cymene)]2 | [RuCl2(mesitylene)]2 |
| Ligand Structure | 1-methyl-4-isopropylbenzene | 1,3,5-trimethylbenzene |
| Symmetry | ||
| Steric Profile | Flexible Bulk : The isopropyl group ( | Rigid Distributed Bulk : Three methyl groups are evenly spaced. This creates a uniform steric barrier but lacks the "locking" capability of the bulky |
| Solubility | High : The asymmetry and alkyl bulk disrupt crystal packing, making it highly soluble in DCM, MeOH, and | Moderate : High symmetry leads to tighter crystal packing and slightly lower solubility in alcohols, potentially requiring longer induction periods. |
| Electronic Effect | Electron-rich (Alkyl donors: Me + | Slightly more electron-rich (3 |
Mechanistic Implication
In catalytic cycles, the dimer must first dissociate into monomeric species. The isopropyl group in p-cymene destabilizes the dimer slightly more than the trimethyl arrangement in mesitylene, often leading to faster initiation rates (shorter induction periods).
Performance Comparison: Case Studies
Case Study A: Asymmetric Transfer Hydrogenation (ATH)
Reaction : Reduction of Acetophenone to (S)-1-Phenylethanol.
Conditions : Ru-catalyst (0.5 mol%), (S,S)-TsDPEN (ligand), HCOONa/H2O or
-
[RuCl2(p-cymene)]2 :
-
Performance : Typically >97% Yield, >96% ee within 2-4 hours.[1]
-
Why : The bulky isopropyl group interacts with the sulfonyl group of the TsDPEN ligand, creating a highly rigid chiral pocket that favors one transition state.
-
-
[RuCl2(mesitylene)]2 :
Case Study B: C-H Activation (Ackermann-type)
Reaction : Direct arylation of arenes with aryl halides. Active Species : Carboxylate-assisted Ruthenium(II).[4]
-
[RuCl2(p-cymene)]2 :
-
Status : The "Gold Standard" for carboxylate-assisted C-H activation.
-
Advantage : The ligand is robust enough to survive the harsh conditions (100°C+) but labile enough to allow substrate coordination.
-
-
[RuCl2(mesitylene)]2 :
-
Status : Specialized use.
-
Use Case : Employed when the substrate itself is extremely bulky. The distributed methyl groups of mesitylene can sometimes accommodate substrate sterics better than the protruding isopropyl group of p-cymene.
-
Data Summary Table
| Metric | [RuCl2(p-cymene)]2 | [RuCl2(mesitylene)]2 |
| ATH Yield (Acetophenone) | 98% | 95% |
| ATH Enantioselectivity (ee) | 97% | 92-95% |
| C-H Activation Efficiency | High (Broad scope) | Moderate (Substrate dependent) |
| Induction Time | Fast (<10 min) | Medium (15-30 min) |
| Cost (Commercial) | Low (Commodity chemical) | Medium/High |
Experimental Protocol: ATH of Acetophenone
This protocol uses [RuCl2(p-cymene)]2 but is adaptable for the mesitylene analogue.
Objective
Synthesize (S)-1-phenylethanol via asymmetric transfer hydrogenation.
Materials
-
Pre-catalyst : [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol)
-
Ligand : (S,S)-TsDPEN (3.7 mg, 0.01 mmol)
-
Substrate : Acetophenone (1.0 mmol, 120 mg)
-
H-Source/Solvent : Azeotropic mixture of Formic Acid/Triethylamine (5:2) or HCOONa in Water (if using water-soluble conditions).
-
Base : KOH or Et3N (if not using formate salt).
Workflow
-
Catalyst Generation (In-Situ) :
-
In a 10 mL Schlenk tube, add [RuCl2(p-cymene)]2 and (S,S)-TsDPEN.
-
Add 2 mL of anhydrous isopropanol (or DCM if solvent switching).
-
Heat at 80°C for 20 minutes. Solution turns from red-orange to deep purple/orange (formation of the 16e active monomer).
-
-
Reaction Setup :
-
Cool the catalyst solution to room temperature.
-
Add Acetophenone (1.0 mmol).
-
Inject the H-donor (Formic Acid/TEA mixture, 0.5 mL).
-
-
Execution :
-
Stir at 28°C for 3–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).
-
Validation: The spot for acetophenone (Rf ~0.5) should disappear; product alcohol appears (Rf ~0.3).
-
-
Workup :
-
Quench with water (5 mL). Extract with EtOAc (3 x 5 mL).
-
Dry over Na2SO4 and concentrate.
-
-
Analysis :
-
Determine conversion via 1H NMR (integration of CH-OH quartet at ~4.9 ppm vs ketone methyl singlet).
-
Determine ee via Chiral HPLC (Chiralcel OD-H column).
-
Mechanistic Visualization
The following diagram illustrates the activation pathway and the critical role of the arene ligand in stabilizing the active species.
Figure 1: The catalytic cycle for Transfer Hydrogenation. The "Active Monomer" stability and geometry are directly dictated by the steric bulk of the Arene ligand (p-cymene vs mesitylene).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
Süss-Fink, G. (2010). Arene ruthenium complexes as anticancer agents.[6] Dalton Transactions. Link
-
Dyson, P. J., et al. (2005). RAPTA-C and related arene ruthenium complexes. Organometallics. Link
-
Sigma-Aldrich. (2024). Product Specification: Dichloro(p-cymene)ruthenium(II) dimer.[5][7] Link
Sources
- 1. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 6. The water soluble ruthenium(II) organometallic compound [Ru(p-cymene)(bis(3,5 dimethylpyrazol-1-yl)methane)Cl]Cl suppresses triple negative breast cancer growth by inhibiting tumor infiltration of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Comparative Spectroscopic Guide to Mesitylene and Benzene Ruthenium Dimers
In the landscape of organometallic chemistry, arene ruthenium(II) dimers, particularly [(arene)RuCl₂]₂, serve as pivotal precursors for a vast array of catalysts and therapeutic agents.[1][2][3] The identity of the arene ligand profoundly influences the steric and electronic properties of the ruthenium center, thereby dictating the derivative chemistry and ultimate application of these complexes. This guide provides an in-depth spectroscopic comparison of two fundamental arene ruthenium dimers: [(benzene)RuCl₂]₂ and [(mesitylene)RuCl₂]₂. Understanding their distinct spectroscopic signatures is paramount for researchers in catalyst design, drug development, and materials science for unambiguous characterization and quality control.
The choice between a benzene and a mesitylene ligand is a classic example of tuning a catalyst's properties. The additional methyl groups on the mesitylene ring, compared to the unsubstituted benzene, introduce significant electronic and steric effects. Electronically, the methyl groups are electron-donating, which increases the electron density at the ruthenium center. Sterically, the bulk of the mesitylene ligand can influence substrate approach and the stability of catalytic intermediates. These differences are elegantly reflected in their spectroscopic data.
Molecular Structures at a Glance
Both [(benzene)RuCl₂]₂ and [(mesitylene)RuCl₂]₂ adopt a dimeric structure bridged by two chloride ligands, with each ruthenium atom in a pseudo-octahedral "piano-stool" geometry.[4]
Figure 1: Simplified structural representation of [(benzene)RuCl₂]₂ and [(mesitylene)RuCl₂]₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Arenes
NMR spectroscopy is arguably the most powerful tool for characterizing these complexes in solution. The chemical shifts of the arene protons and carbons are highly sensitive to the electronic environment of the ruthenium center.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a clear distinction between the two dimers. The electron-donating methyl groups on the mesitylene ligand increase the electron density on the ruthenium atom, which in turn leads to increased shielding of the aromatic protons.
| Compound | Arene Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| [(benzene)RuCl₂]₂ | ~5.8 - 6.2 | N/A |
| [(mesitylene)RuCl₂]₂ | ~5.4 - 5.6 | ~2.1 - 2.3 |
[(Benzene)RuCl₂]₂: The six equivalent aromatic protons of the benzene ligand typically appear as a sharp singlet in the range of δ 5.8-6.2 ppm.[5][6] The downfield shift compared to free benzene (δ ~7.3 ppm) is a consequence of the coordination to the electron-withdrawing ruthenium center.
[(Mesitylene)RuCl₂]₂: In contrast, the three aromatic protons of the mesitylene ligand are observed as a singlet at a more upfield position, typically around δ 5.4-5.6 ppm.[6][7] This upfield shift relative to the benzene analogue is a direct result of the increased electron density at the ruthenium center due to the three electron-donating methyl groups. Additionally, a sharp singlet corresponding to the nine equivalent methyl protons is observed around δ 2.1-2.3 ppm.[7]
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The increased electron density at the ruthenium center in the mesitylene complex leads to greater shielding of the aromatic carbons.
| Compound | Arene Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| [(benzene)RuCl₂]₂ | ~85 - 90 | N/A |
| [(mesitylene)RuCl₂]₂ | ~95 - 100 (quaternary), ~80 - 85 (CH) | ~18 - 20 |
[(Benzene)RuCl₂]₂: The six equivalent carbons of the coordinated benzene ring give rise to a single resonance in the range of δ 85-90 ppm.[5]
[(Mesitylene)RuCl₂]₂: The ¹³C NMR spectrum of the mesitylene dimer is more complex. It displays two signals for the aromatic carbons: one for the three quaternary carbons attached to the methyl groups (typically δ 95-100 ppm) and another for the three methine carbons (typically δ 80-85 ppm). A signal for the methyl carbons is also observed around δ 18-20 ppm. The upfield shift of the aromatic CH carbons compared to the benzene analogue further supports the notion of increased electron density on the arene ring.
Vibrational Spectroscopy (FT-IR): Probing the Ru-Cl and Arene Bonds
Infrared spectroscopy provides valuable information about the bonding within the dimers, particularly the Ru-Cl stretching frequencies and the vibrations of the coordinated arene ring.
| Compound | Key IR Absorptions (cm⁻¹) |
| [(benzene)RuCl₂]₂ | ~3100-3000 (=C-H stretch), ~1430 (C=C stretch), ~280-320 (Ru-Cl stretch) |
| [(mesitylene)RuCl₂]₂ | ~3100-3000 (=C-H stretch), ~2950-2850 (-C-H stretch), ~1450 (C=C stretch), ~280-320 (Ru-Cl stretch) |
The most significant difference in the IR spectra is the presence of C-H stretching bands for the methyl groups in the mesitylene complex, which are absent in the benzene analogue. These are typically observed in the 2950-2850 cm⁻¹ region.[8] The Ru-Cl stretching frequencies for both dimers are found in the far-IR region, typically between 280 and 320 cm⁻¹. The exact positions can be influenced by the solid-state packing and the nature of the arene ligand, though significant shifts are not always observed.
Electronic Spectroscopy (UV-Vis): Insights into Electronic Transitions
The UV-Vis spectra of these complexes are characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as intra-ligand π-π* transitions.[9][10][11]
| Compound | Typical λ_max (nm) | Assignment |
| [(benzene)RuCl₂]₂ | ~270, ~390 | π-π* (arene), MLCT |
| [(mesitylene)RuCl₂]₂ | ~275, ~385 | π-π* (arene), MLCT |
The electronic spectra of both dimers are broadly similar.[12] The intense absorptions in the UV region (around 270-275 nm) are assigned to π-π* transitions within the arene ligand.[11][12] The weaker absorptions in the visible region (around 385-390 nm) are attributed to metal-to-ligand charge transfer (MLCT) transitions.[11][12] The electron-donating nature of the mesitylene ligand can slightly alter the energy of these transitions, often leading to a small blue or red shift in the MLCT band compared to the benzene analogue, reflecting the change in the electronic environment of the ruthenium center.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation patterns of these dimers. Electrospray ionization (ESI) is a commonly used technique.
| Compound | Molecular Weight ( g/mol ) | Expected m/z fragments |
| [(benzene)RuCl₂]₂ | 500.18[5] | [M-Cl]⁺, [(C₆H₆)RuCl]⁺ |
| [(mesitylene)RuCl₂]₂ | 584.34[13] | [M-Cl]⁺, [(C₉H₁₂)RuCl]⁺ |
The mass spectra will show isotopic patterns characteristic of the presence of ruthenium and chlorine. The primary observed ions are often due to the loss of a chloride ligand from the dimer or the monomeric unit [(arene)RuCl]⁺. The difference in the molecular weights (500.18 g/mol for the benzene dimer vs. 584.34 g/mol for the mesitylene dimer) is the most straightforward distinguishing feature.[5][13]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.
Protocol 1: NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition.
Protocol 2: UV-Vis Data Acquisition
Figure 3: Workflow for UV-Vis data acquisition.
Conclusion
The spectroscopic differences between [(benzene)RuCl₂]₂ and [(mesitylene)RuCl₂]₂ are a direct manifestation of the influence of the arene ligand on the properties of the ruthenium center. The electron-donating methyl groups of the mesitylene ligand lead to increased shielding of the arene protons and carbons in NMR spectroscopy, a key distinguishing feature. While the differences in IR and UV-Vis spectra are more subtle, they provide complementary information for a comprehensive characterization. A thorough understanding of these spectroscopic nuances is essential for any researcher working with these versatile and important organometallic compounds.
References
-
Bennett, M. A., & Smith, A. K. (1974). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ethanolic ruthenium(III) trichloride. Journal of the Chemical Society, Dalton Transactions, (2), 233-241. [Link]
-
PubChem. (n.d.). Benzeneruthenium(II) Chloride Dimer. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
DergiPark. (2017). p-Cymene Based Organometallic Ruthenium(II)-Arene Complexes with Benzaldehyde Derived Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. [Link]
-
ACS Omega. (2026). Ruthenium(II)-Arene Complexes: Biomolecular Binding, Thermodynamic Insights, and Selective Cytotoxicity. [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of the complexes 1a–2b. Retrieved February 23, 2026, from [Link]
-
PMC. (2021). Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand. National Center for Biotechnology Information. [Link]
-
MDPI. (2019). Anticancer and antimicrobial properties of novel η 6 -p-cymene ruthenium(II) complexes containing a N,S-type ligand, their structural and theoretical characterization. [Link]
-
ResearchGate. (n.d.). UV-vis spectroscopic data for the ligand and the arene ruthenium(II) complexes. Retrieved February 23, 2026, from [Link]
-
PMC. (2022). Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. [Link]
-
ULisboa. (n.d.). p-Cymene Based Ruthenium Complexes as Catalysts. Repositório da Universidade de Lisboa. [Link]
-
ACS Publications. (2025). Ruthenium(II)-Arene Complexes: Biomolecular Binding, Thermodynamic Insights, and Selective Cytotoxicity. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, electrochemical and spectroscopic properties of ruthenium(ii) complexes containing 2,6-di(1H-imidazo[4,5-f][1][11]phenanthrolin-2-yl)aryl ligands. [Link]
-
Wikipedia. (n.d.). (Benzene)ruthenium dichloride dimer. Retrieved February 23, 2026, from [Link]
-
PMC. (2022). A Combined Spectroscopic and Theoretical Study on a Ruthenium Complex Featuring a π‐Extended dppz Ligand for Light‐Driven Accumulation of Multiple Reducing Equivalents. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA. [Link]
-
Molecules. (2021). Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph 2 P(CH 2 ) 3 SPh Ligand. [Link]
-
Canadian Science Publishing. (n.d.). Benzene Complexes of Ruthenium(II). [Link]
-
PubChem. (n.d.). Dichloro(mesitylene)ruthenium(II) dimer. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Watson International. (n.d.). Ruthenium(II) chloride mesitylene dimer CAS 52462-31-4. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (n.d.). Supporting Information for Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex Supported by a Tripodal, Protic. [Link]
-
Aspira Chemical. (n.d.). Dichloro(benzene)ruthenium(II) dimer, Ru 40.1%. Retrieved February 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Unusual Dimer Formation of Cyclometalated Ruthenium NHC p-Cymene Complexes. [Link]
-
SpectraBase. (n.d.). Dichloro(p-cymene)ruthenium(II) dimer. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Retrieved February 23, 2026, from [Link]
-
Alkali Scientific. (n.d.). Dichloro(mesitylene)ruthenium(II) dimer, 1 X 100 mg. Retrieved February 23, 2026, from [Link]
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Validating Purity of [RuCl2(mesitylene)]2 Using High-Resolution Mass Spectrometry
Content Type: Technical Comparison & Protocol Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Researchers
Executive Summary: The "Blind Spot" in Organometallic Purity
In the synthesis of chiral catalysts (e.g., Noyori-type) and C-H activation precursors, [RuCl2(mesitylene)]2 (Dichloro(mesitylene)ruthenium(II) dimer) is a critical starting material. While 1H NMR confirms the ligand environment and Elemental Analysis (EA) provides bulk purity data, both methods suffer from a "blind spot": they often fail to detect trace isotopic variances, subtle oxidation state changes, or specific monomeric impurities that poison downstream catalytic cycles.
This guide details why High-Resolution Mass Spectrometry (HRMS) —specifically utilizing Ruthenium’s unique isotopic envelope—is the superior method for validating molecular integrity where traditional methods fall short.
The Challenge: Why Standard Methods Fail
| Method | The "Blind Spot" | Consequence |
| 1H NMR | Insensitive to paramagnetic Ru(III) impurities; cannot distinguish between monomer/dimer equilibrium in certain solvents. | False confirmation of "pure" dimer when monomeric species exist. |
| Elemental Analysis (EA) | Bulk average only. A sample with 5% trapped solvent and 5% inorganic salt can mimic the theoretical C/H ratio of the pure complex. | "Passing" grade for a catalytically dead sample. |
| HPLC-UV | Requires standard curves; Ru-dimers often hydrolyze or stick to silica/C18 columns, altering retention times. | Inaccurate quantification of purity. |
The Solution: HRMS and the "Ruthenium Barcode"
The definitive advantage of HRMS lies in Isotopic Pattern Matching . Ruthenium has seven stable isotopes (
-
The Validation Logic: A single peak at the correct m/z is insufficient. You must overlay the theoretical isotopic distribution with the experimental spectrum . A deviation in the "shape" of this envelope indicates contamination (e.g., overlapping impurities with similar mass but different elemental composition).
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts the efficacy of analytical techniques for [RuCl2(mesitylene)]2 validation.
| Feature | HRMS (ESI/Q-TOF) | 1H NMR (CDCl3) | Elemental Analysis (CHN) |
| Primary Output | Exact Mass & Isotope Pattern | Ligand Symmetry & Ratio | Weight % of C, H, N |
| Dimer Verification | Indirect (via characteristic fragments) | Indirect (via chemical shift) | No (Empirical formula only) |
| Impurity Detection | High (Detects trace oxidations/ligand exchange) | Low (Paramagnetics broaden peaks; trace species unseen) | Low (Requires >0.5% deviation to detect) |
| Sample Requirement | < 0.1 mg | ~10-20 mg | ~5-10 mg |
| Destructive? | Yes | No | Yes |
Experimental Protocol: HRMS Validation Workflow
Objective: Confirm identity and purity of [RuCl2(mesitylene)]2 (MW: ~584.34 Da).
Step 1: Sample Preparation (Critical)
-
Solvent Choice: Do NOT use water or pure DMSO (causes rapid ligand exchange).
-
Recommended: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) .
-
Note: In MeCN, the chloride bridge often cleaves, forming monomeric solvated species. This is expected and validates the labile nature of the dimer.
-
-
Concentration: Prepare a 1 mg/mL stock, then dilute 1:100 to ~10 µg/mL.
Step 2: Ionization Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3000–3500 V (Keep low to prevent in-source fragmentation).
-
Cone Voltage: 20–40 V.
-
Source Temp: 100–120°C (Avoid overheating organometallics).
Step 3: Data Acquisition
-
Mass Range: m/z 100–1200.
-
Resolution: > 20,000 FWHM (Required to resolve Ru isotopes).
Data Interpretation: The "Fingerprint" Match
You will rarely see the intact dimer ion
Scenario A: Methanol Solution (Cleavage & Solvation)
-
Target Ion:
or -
Mechanism: The dimer
splits. One Cl is lost to form a cation, and solvent coordinates. -
Theoretical m/z:
- ≈ 255–260 range (depending on isotope).
-
Validation: Check for the characteristic Ru isotope pattern (widest at center).
Scenario B: Acetonitrile Solution (Ligand Exchange)
-
Target Ion:
-
Observation: A dominant peak shifted by the mass of MeCN ligands.
Scenario C: Dimer Preservation (Low Energy)
-
Target Ion:
-
Mechanism: Loss of one chloride from the dimer to create a cationic dimer.
-
Theoretical m/z: ~547–555 range.
-
Significance: Detection of this peak definitively proves the dimeric structure exists.
Visualization: Logic & Workflow
Diagram 1: The Analytical Logic Pathway
This diagram illustrates the decision-making process when interpreting MS data for Ruthenium dimers.
Caption: Logical flow for validating Ru-dimer purity via ESI-MS. Note that "splitting" is a chemical event in the source, not necessarily a sample failure.
Diagram 2: The "Ruthenium Barcode" (Isotope Simulation)
A representation of the expected mass envelope logic.
Caption: The "Ruthenium Barcode." The abundance of 102Ru makes it the dominant peak, but the presence of 96Ru through 104Ru creates a mandatory validation pattern.
References
-
PubChem. (2025).[1] Dichloro(mesitylene)ruthenium(II) dimer | C18H24Cl2Ru2.[1] National Library of Medicine. [Link]
-
ResearchGate. (2016). Is it possible to use HRMS for organometallic characterization? (Discussion on Ru-dimer ionization patterns). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dichlororuthenium in 1,3,5-Trimethylbenzene
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of chemical waste. The mixture of a dichlororuthenium complex and 1,3,5-trimethylbenzene (mesitylene) presents a common scenario in organometallic chemistry—a heavy metal compound dissolved in a flammable, aromatic solvent. This combination constitutes a mixed hazardous waste stream, requiring a disposal protocol that addresses multiple hazard classes.
This guide provides a comprehensive, step-by-step framework for the safe handling, temporary storage, and ultimate disposal of this chemical waste, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a deep understanding of the "why" behind the procedure, fostering a culture of safety and compliance.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal can occur, a thorough understanding of the individual and combined hazards is paramount. This assessment is the foundation of a safe disposal plan.
1.1: Component Hazard Profiles
The hazards associated with each component dictate the required personal protective equipment (PPE), storage conditions, and disposal route.
Table 1: Hazard Profile of Dichlororuthenium Complexes
| Hazard Category | Description | Rationale & Sources |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[1][2] | The ruthenium metal center and its ligands can interfere with biological processes. Inhalation of dusts or aerosols should be minimized.[1][2] |
| Health Hazards | May cause respiratory irritation.[2] | Fine solid particles can irritate the respiratory tract upon inhalation. |
| Reactivity | Incompatible with strong oxidizing agents.[1][3] Some organoruthenium complexes can be sensitive to air, light, or moisture.[4] | Ruthenium can exist in various oxidation states, making it reactive with strong oxidizers. Sensitivity depends on the specific ligands attached to the metal center. |
| Environmental | Ruthenium is a precious heavy metal. Its release into the environment should be prevented. | Heavy metals can accumulate in ecosystems and have toxic effects on aquatic life. The EPA regulates the disposal and recovery of ruthenium-containing materials.[5] |
| Decomposition | Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3] | Thermal decomposition or combustion breaks down the complex into its constituent elements and oxides. |
Table 2: Hazard Profile of 1,3,5-Trimethylbenzene (Mesitylene)
| Hazard Category | Description | Rationale & Sources |
|---|---|---|
| Physical Hazards | Flammable liquid and vapor.[6][7][8] Vapors can form explosive mixtures with air, especially above its flash point (~50°C).[8][9] | As a volatile aromatic hydrocarbon, its vapors are flammable. Static discharge can be a source of ignition.[8][10] |
| Health Hazards | May cause respiratory irritation.[6][10][11] May cause central nervous system (CNS) depression, leading to dizziness, drowsiness, headache, and nausea.[7][9][12] Aspiration hazard if swallowed.[7][10] | Inhalation of solvent vapors can have narcotic effects. Aspiration into the lungs can cause severe chemical pneumonitis.[9] |
| Skin/Eye Contact | Causes skin and serious eye irritation.[10] Prolonged contact can defat the skin, causing dryness or cracking.[9] | It is an effective solvent that can remove natural oils from the skin, leading to irritation. |
| Environmental | Toxic to aquatic life with long-lasting effects.[6][10][13] Classified as a marine pollutant.[9] | It is poorly soluble in water and can persist in the environment, posing a significant risk to aquatic ecosystems. |
| Reactivity | Incompatible with strong oxidizing agents (e.g., nitric acid).[7][9][10] | The aromatic ring and alkyl side chains can be aggressively oxidized, creating a fire or explosion hazard. |
1.2: The Combined Hazard of the Mixture
The mixture of dichlororuthenium in mesitylene must be treated as a mixed hazardous waste . It simultaneously exhibits the characteristics of:
-
Flammability: Due to the mesitylene solvent.
-
Toxicity: Due to both the ruthenium complex and the mesitylene.
-
Environmental Hazard: As a heavy metal-containing, marine pollutant.
This classification is critical because it determines the waste code and dictates that the disposal method must address all these hazards. Under the Resource Conservation and Recovery Act (RCRA) in the United States, this waste would likely carry codes for both ignitability (D001) and toxicity.[14][15]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for safely managing this waste stream from the point of generation to its final collection by a licensed disposal service.
Workflow Overview
Caption: Waste Disposal Workflow for Dichlororuthenium in Mesitylene.
Step 1: Consult Safety Data Sheets (SDS)
Why: The SDS is the primary source of detailed safety, handling, and disposal information for any chemical.[16] It provides the basis for your risk assessment. Procedure:
-
Obtain the SDS for the specific dichlororuthenium complex you are using and for 1,3,5-trimethylbenzene.
-
Review sections related to hazards, personal protective equipment, first-aid measures, and disposal considerations.
Step 2: Select and Don Personal Protective Equipment (PPE)
Why: To create a barrier between you and the hazardous materials, preventing exposure via inhalation, skin contact, or eye contact. The combination of a flammable solvent and a toxic metal salt requires comprehensive protection. Procedure:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves of sufficient thickness; check the SDS and glove manufacturer's compatibility chart).
-
Eye Protection: Use chemical splash goggles.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: All transfers must be performed in a certified chemical fume hood to control flammable and toxic vapors.[9]
Step 3: Prepare and Label the Hazardous Waste Container
Why: Proper containment and labeling are legal requirements and are essential for the safety of everyone in the laboratory and for the disposal personnel.[16] An incorrect or incomplete label can lead to improper handling, dangerous chemical reactions in a larger waste drum, or rejection of the waste by the disposal company. Procedure:
-
Select an appropriate container. It must be chemically compatible with mesitylene and ruthenium salts (a glass bottle with a screw cap is recommended) and must be free of any damage.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Fill out the label completely:
-
Full Chemical Names: Write "Dichlororuthenium complex" (specify if known) and "1,3,5-Trimethylbenzene". Do not use abbreviations.[16]
-
Approximate Percentages: Estimate the concentration of each component.
-
Hazard Information: Check the boxes for "Flammable" and "Toxic".
-
Step 4: Transfer Waste
Why: To move the waste from your experimental apparatus to the designated container safely, minimizing spills and vapor release. Procedure:
-
Perform all work inside a chemical fume hood with the sash at the appropriate height.
-
Ensure there are no ignition sources (sparking equipment, open flames) nearby.[8][10]
-
Carefully pour the waste from your flask or beaker into the hazardous waste container using a funnel.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 5: Secure and Store the Container
Why: To prevent accidental spills, vapor leakage, and exposure to incompatible conditions during temporary storage in the lab. Procedure:
-
Tightly seal the cap on the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Place the sealed container in a designated Satellite Accumulation Area (SAA) . This area must be:
Caption: Segregation of Laboratory Waste Streams.
Step 6: Arrange for Professional Disposal
Why: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals at a Treatment, Storage, and Disposal Facility (TSDF).[16] It is illegal and unsafe for laboratory personnel to attempt final disposal. Procedure:
-
Follow your institution's procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
Do not accumulate more than 55 gallons of this waste stream in your SAA.
-
Ensure all paperwork (e.g., waste manifest) is completed accurately as required by your EHS office.
Part 3: Emergency Procedures and Forbidden Actions
In Case of a Spill
-
Alert Personnel: Immediately notify others in the lab.
-
Control Ignition Sources: If safe to do so, turn off any nearby equipment that could create a spark.[8]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[8][9]
-
Collect Debris: Using non-sparking tools, scoop the absorbed material into a container.[17]
-
Dispose as Hazardous Waste: The cleanup debris is now also hazardous waste. Label it appropriately and dispose of it through EHS.
!! FORBIDDEN DISPOSAL ROUTES !!
-
DO NOT Pour Down the Drain: This is illegal and environmentally catastrophic. Mesitylene is toxic to aquatic life, and the ruthenium contributes to heavy metal water pollution.[9][18][19]
-
DO NOT Dispose of in Regular Trash: The flammability of mesitylene creates a serious fire hazard, and the toxic components pose a risk to sanitation workers and the environment.[19]
-
DO NOT Allow to Evaporate in a Fume Hood: This intentionally releases flammable and toxic vapors into the atmosphere, which is illegal and unsafe.[19]
-
DO NOT Attempt to Neutralize or Treat: Unless it is a specific, validated part of your experimental procedure, you should not attempt to chemically treat hazardous waste.[20] The reaction could be uncontrolled, and the resulting products may be equally or more hazardous. For this mixture, there is no simple "neutralization" process.
By adhering to this structured protocol, researchers can ensure that the disposal of dichlororuthenium in 1,3,5-trimethylbenzene is managed safely, responsibly, and in full compliance with regulatory standards, protecting themselves, their colleagues, and the environment.
References
-
Safety data sheet - 1,3,5-Trimethylbenzene. CPAchem Ltd. [Link]
-
International Chemical Safety Card (ICSC) 1155 - 1,3,5-TRIMETHYLBENZENE. ILO and WHO. [Link]
-
Subpart F - Recyclable Materials Utilized for Precious Metal Recovery. U.S. Environmental Protection Agency. [Link]
-
Information on Pyrophoric Compounds. Stanford Environmental Health & Safety. [Link]
-
Safety Data Sheet: Mesitylene. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Mesitylene. Carl ROTH. [Link]
-
Substance Information - Mesitylene. European Chemicals Agency (ECHA). [Link]
-
Pyrophoric Chemicals SOP. Wayne State University. [Link]
-
EHS-0043: Pyrophorics. University of Alabama in Huntsville. [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]
-
Material Safety Data Sheet - Mesitylene, 97%. Cole-Parmer. [Link]
-
RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. ALS Global. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]
-
Waste Disposal - Chemistry Teaching Labs. University of York. [Link]
-
How To Dispose Of Lab Chemicals. MCF Environmental Services. [Link]
-
Anticancer Water-Soluble Organoruthenium Complexes: Synthesis and Preclinical Evaluation. PMC. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. U.S. Environmental Protection Agency. [Link]
-
The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. PMC. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. [Link]
-
Organoruthenium Complexes with Benzo-Fused Pyrithiones Overcome Platinum Resistance in Ovarian Cancer Cells. PMC. [Link]
-
Preparation of new organo-ruthenium(ii) complexes and their nucleic acid/albumin binding efficiency and in vitro cytotoxicity studies. Dalton Transactions. [Link]
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- 12. fishersci.com [fishersci.com]
- 13. Substance Information - ECHA [echa.europa.eu]
- 14. alsglobal.com [alsglobal.com]
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- 17. 1,3,5-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
